
4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4th position with a chloromethyl group, at the 2nd position with a cyclopropylmethyl group, and at the 6th position with a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the chloromethyl group might increase its reactivity .Applications De Recherche Scientifique
Antiviral Activity
Pyrimidine derivatives, including those structurally related to 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine, have been extensively investigated for their antiviral properties. For instance, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated their efficacy against a range of viruses, including herpes simplex type 1 and 2, varicella-zoster virus, and human immunodeficiency virus, showcasing the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Synthesis and Process Research
Pyrimidine derivatives also play a crucial role as intermediates in the synthesis of pharmaceuticals. The synthesis and optimization of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib, illustrate the importance of pyrimidine derivatives in the pharmaceutical industry. Research in this area focuses on improving yields and developing more efficient synthesis routes, highlighting the compound's utility in drug development processes (Guo Lei-ming, 2012).
Chemical Structure and Reactivity Studies
The chemical structure and reactivity of pyrimidine derivatives, including studies on their non-covalent interactions and crystal structures, provide valuable insights into their potential applications. Investigations into compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have contributed to a deeper understanding of their chemical behavior, which is essential for designing compounds with desired properties for various applications (Zhang et al., 2018).
Cytotoxic Activity and Pharmaceutical Applications
The cytotoxic activity of pyrimidine derivatives is another area of interest, with research focusing on the development of compounds for cancer therapy. The synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives, for example, have shown potential in targeting cancer cell lines, underscoring the importance of pyrimidine derivatives in medicinal chemistry and oncology (Stolarczyk et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-4-9(6-11)13-10(12-7)5-8-2-3-8/h4,8H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBHNMJNOUEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CC2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
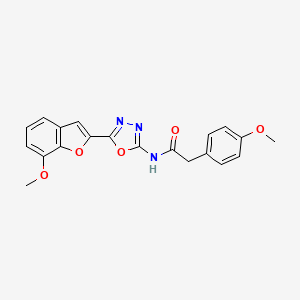
![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)


![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
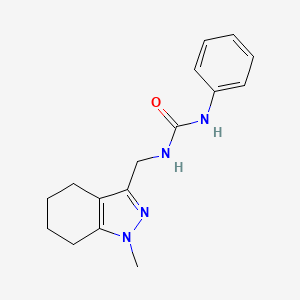
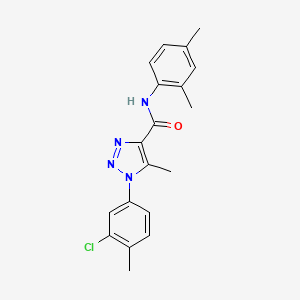
![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)

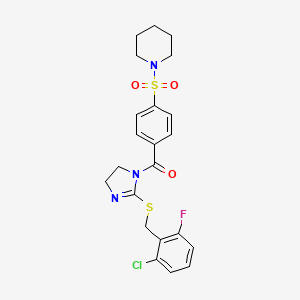
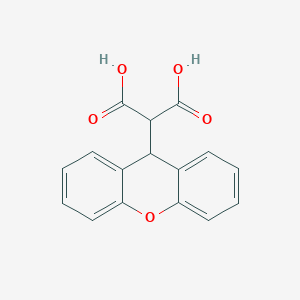
![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)
